3,4-Dimethylpentanoic acid is an organic compound with the molecular formula C7H14O2 and a molecular weight of approximately 130.18 g/mol. It belongs to the class of branched-chain fatty acids, specifically characterized by having two methyl groups attached to the third and fourth carbon atoms of a pentanoic acid backbone. This unique structure contributes to its distinct chemical properties and reactivity compared to other fatty acids. The compound is also known by its IUPAC name, 3,4-dimethylpentanoic acid, and has a CAS registry number of 3302-06-5 .
The carboxylic acid group (COOH) of 3,4-DMPA makes it a valuable intermediate for organic synthesis. Carboxylic acids can undergo various reactions, such as esterification, amidation, and decarboxylation, allowing the creation of diverse organic molecules. For instance, 3,4-DMPA could be used as a starting material for synthesizing branched-chain esters or amides with potential biological activity [].
The presence of a methyl-branched chain makes 3,4-DMPA structurally similar to some branched-chain fatty acids. Branched-chain fatty acids play various roles in cellular metabolism, and researchers are investigating their potential applications in medicine and nutrition []. 3,4-DMPA could be a useful tool for studying the biological effects of branched-chain structures or serve as a substrate for enzymes involved in branched-chain fatty acid metabolism.
Carboxylic acids can be used as building blocks for the synthesis of polymers. The specific structure of 3,4-DMPA, with its hydrocarbon chain and carboxylic acid group, might be of interest for researchers designing novel polymers with tailored properties [].
As a branched-chain fatty acid, 3,4-dimethylpentanoic acid plays a role in various biological processes. It can be metabolized by enzymes such as acyl-CoA synthetase to form acyl-CoA derivatives. These derivatives are crucial for entering metabolic pathways like beta-oxidation, where fatty acids are broken down to produce energy. Additionally, it serves as a model compound for studying the metabolism of branched-chain fatty acids in biological systems .
Several synthesis methods exist for producing 3,4-dimethylpentanoic acid:
3,4-Dimethylpentanoic acid has several applications across various fields:
Research into the interactions of 3,4-dimethylpentanoic acid with various biological systems has shown its potential effects on metabolic pathways. Its interaction with enzymes involved in fatty acid metabolism highlights its importance in understanding branched-chain fatty acid dynamics within biological contexts .
3,4-Dimethylpentanoic acid is distinctive due to the specific positioning of its methyl groups on the third and fourth carbon atoms. This arrangement affects its sterics and electronic properties compared to similar compounds. For example:
These differences contribute to variations in chemical reactivity and physical properties among these compounds .
3,4-Dimethylpentanoic acid is a branched-chain carboxylic acid with the systematic IUPAC name 3,4-dimethylpentanoic acid. Its molecular formula is C₇H₁₄O₂, and it has a molecular weight of 130.18 g/mol . The compound is characterized by a pentanoic acid backbone substituted with methyl groups at the third and fourth carbon positions (Figure 1).
Property | Value |
---|---|
CAS Registry Number | 3302-06-5 |
EC Number | 832-505-4 |
DSSTox Substance ID | DTXSID80280282 |
SMILES Notation | CC(C)CC(C)C(=O)O |
InChI Key | GETAKGOKCSRVLZ-UHFFFAOYSA-N |
Synonyms include 3,4-dimethyl valeric acid and pentanoic acid, 3,4-dimethyl- . The compound is cataloged in biochemical databases such as ChEBI (CHEBI:180004) and Lipid Maps (LMFA01020145), reflecting its role in metabolic studies .
The synthesis of 3,4-dimethylpentanoic acid is rooted in mid-20th-century advancements in organic chemistry, particularly the development of phosphonate-based reactions. While no single publication is credited with its discovery, its preparation aligns with methodologies such as the Horner–Wadsworth–Emmons (HWE) reaction, first reported in 1958 . This reaction enabled efficient alkylation and oxidation steps to construct branched carboxylic acids .
Early synthetic routes involved:
The compound gained attention in the late 20th century for its structural similarity to naturally occurring branched-chain fatty acids, spurring research into its biochemical applications .
3,4-Dimethylpentanoic acid serves as a versatile intermediate in organic synthesis. Key applications include:
In biochemical systems, 3,4-dimethylpentanoic acid is metabolized via:
Technique | Key Signals |
---|---|
¹H NMR | δ 0.78–0.83 ppm (methyl groups) |
¹³C NMR | δ 173.9 ppm (carbonyl carbon) |
FT-IR | ~1700 cm⁻¹ (C=O stretch) |
EIMS | Base peak at m/z 120 |
The compound’s branching pattern influences its physicochemical behavior, including lipophilicity (LogP ≈ 1.75) and boiling point (210.9°C), which are critical for solvent selection in synthetic protocols .
3,4-Dimethylpentanoic acid possesses the molecular formula C₇H₁₄O₂, representing a branched-chain carboxylic acid with a molecular weight of 130.1849 grams per mole [1] [2]. The compound belongs to the class of aliphatic carboxylic acids and is characterized by its pentanoic acid backbone with two methyl substituents positioned at the third and fourth carbon atoms [3]. The Chemical Abstracts Service registry number for this compound is 3302-06-5 [1] [3].
The structural framework consists of a five-carbon chain terminated by a carboxylic acid functional group, with methyl groups attached to carbons three and four of the main chain [3]. The International Union of Pure and Applied Chemistry name for this compound is 3,4-dimethylpentanoic acid [1]. The compound exhibits the Simplified Molecular Input Line Entry System notation that reflects its branched structure with the carboxylic acid moiety [4].
The exact mass of 3,4-dimethylpentanoic acid is determined to be 130.099380 atomic mass units [1] [5]. The compound's structure features both hydrophobic alkyl chains and a hydrophilic carboxylic acid group, conferring amphiphilic properties that influence its physical and chemical behavior .
The molecular structure of 3,4-dimethylpentanoic acid contains stereochemical considerations related to the positioning of the methyl substituents [1]. The compound exhibits zero defined stereocenters according to computational analysis, indicating that it does not possess chiral centers that would lead to optical isomerism [1]. However, the presence of branching methyl groups at positions three and four creates conformational complexity along the carbon backbone.
Conformational analysis of carboxylic acids reveals that these compounds typically adopt either syn or anti conformations around the carboxyl group [7]. The syn conformation corresponds to a hydroxyl-carbonyl torsion angle of approximately zero degrees, while the anti conformation exhibits a torsion angle of approximately 180 degrees [7]. Research indicates that carboxylic acids show a preference for the syn conformation when hydrogen bonding interactions are present, particularly at low temperatures [7].
The branched nature of 3,4-dimethylpentanoic acid introduces additional conformational considerations due to steric interactions between the methyl substituents and the main carbon chain [8]. These branching effects can influence the overall molecular geometry and affect the compound's physical properties such as boiling point and viscosity compared to linear analogs [8].
The boiling point of 3,4-dimethylpentanoic acid is reported as 210.9 degrees Celsius at 760 millimeters of mercury pressure [5]. This boiling point reflects the influence of intermolecular hydrogen bonding between carboxylic acid molecules, which is characteristic of this functional group class [9] [10]. Carboxylic acids exhibit significantly higher boiling points compared to alcohols of similar molecular weight due to the formation of dimeric hydrogen-bonded structures [9] [10].
The melting point data for 3,4-dimethylpentanoic acid is not available in the current literature [5]. However, carboxylic acids generally show irregular melting point patterns that do not follow a consistent trend with molecular weight, unlike the more predictable boiling point progression [9] [10].
Computational predictions using the Joback method estimate the normal boiling point temperature at 504.73 Kelvin (231.58 degrees Celsius) [11]. The critical temperature is calculated to be 681.69 Kelvin, providing insight into the thermal behavior of this compound under extreme conditions [11].
The density of 3,4-dimethylpentanoic acid is reported as 0.933 grams per cubic centimeter [5]. This density value is consistent with other branched carboxylic acids and reflects the compound's molecular packing efficiency [5]. The McGowan characteristic volume is calculated as 116.930 milliliters per mole, providing a measure of the molecular volume [11].
Water solubility characteristics are expressed through the logarithmic water solubility parameter (log₁₀WS) of -1.37, indicating moderate solubility in aqueous media [11]. The octanol-water partition coefficient (logP) is calculated as 1.753, suggesting preferential partitioning into organic phases over aqueous phases [11]. This hydrophobic character is typical for carboxylic acids with extended alkyl chains [9] [10].
Carboxylic acids with one to four carbon atoms are completely miscible with water due to hydrogen bonding interactions with water molecules [9] [10]. However, solubility decreases as the carbon chain length increases because dispersion forces become more predominant than dipole interactions [9] [10]. The branched structure of 3,4-dimethylpentanoic acid may influence its solubility characteristics compared to linear pentanoic acid analogs.
The flash point of 3,4-dimethylpentanoic acid is determined to be 94.5 degrees Celsius [5]. This parameter indicates the lowest temperature at which the compound can form an ignitable mixture with air, representing an important consideration for handling and storage [5].
Thermal stability assessments reveal that carboxylic acids generally exhibit good stability under normal conditions but may undergo decomposition at elevated temperatures [12]. Hydrothermal stability studies of carboxylic acids demonstrate that decomposition typically occurs through decarboxylation reactions at temperatures exceeding 300 degrees Celsius [12]. Aromatic carboxylic acids show varying stability patterns, with some compounds remaining stable at 300 degrees Celsius for one hour but undergoing significant decomposition at 350 degrees Celsius [12].
The enthalpy of vaporization for 3,4-dimethylpentanoic acid is calculated as 53.83 kilojoules per mole using computational methods [11]. The enthalpy of fusion is estimated at 12.53 kilojoules per mole, providing insight into the energy requirements for phase transitions [11].
The acidity constant (pKa) of 3,4-dimethylpentanoic acid is estimated to be approximately 4.8, based on typical values for pentanoic acid and similar branched carboxylic acids [13]. This pKa value indicates that the compound is a weak acid, consistent with the general behavior of aliphatic carboxylic acids [14] [15]. For comparison, pentanoic acid exhibits a pKa of 4.8, while other short-chain carboxylic acids such as acetic acid show a pKa of 4.74 [13] [15].
The ionization behavior of carboxylic acids follows the Brønsted-Lowry acid-base theory, where the acid donates a hydrogen ion to form a carboxylate anion [14]. The equilibrium expression for this dissociation is described by the acid dissociation constant: Ka = [RCOO⁻][H₃O⁺]/[RCOOH] [14]. The carboxylate anion formed upon deprotonation is stabilized by resonance, which contributes to the acidic character of carboxylic acids [14] [15].
The relationship between pKa and Ka is given by pKa = -log Ka, where stronger acids exhibit higher Ka values but lower pKa values [14]. The pKa value of approximately 4.8 for 3,4-dimethylpentanoic acid indicates moderate acidity within the carboxylic acid family [13] [15].
The carboxylic acid functional group in 3,4-dimethylpentanoic acid exhibits characteristic reactivity patterns common to this class of compounds . The carboxyl group can undergo various chemical transformations including esterification, amidation, and reduction reactions . Oxidation reactions can further oxidize the carboxylic acid group to form carbon dioxide and water under strong oxidizing conditions .
Reduction reactions involving lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to the corresponding alcohol, 3,4-dimethylpentanol . The hydrogen atoms on the methyl groups are susceptible to substitution reactions, particularly halogenation, which can introduce functional groups such as chlorine or bromine .
The compound can participate in esterification reactions with alcohols to form corresponding esters, following standard carboxylic acid chemistry . Amidation reactions with amines can produce amide derivatives, expanding the synthetic utility of this branched carboxylic acid . These reactions typically require appropriate catalysts and reaction conditions to achieve satisfactory yields .
Environmental stability of 3,4-dimethylpentanoic acid depends on several factors including temperature, pH, and the presence of other chemical species [17] [18]. Carboxylic acids generally demonstrate good stability under ambient conditions but may undergo degradation under extreme environmental conditions [17] [18].
pH influences the stability and behavior of carboxylic acids in aqueous environments [19]. At pH values below the pKa, the compound exists predominantly in its protonated, molecular form [19]. At pH values above the pKa, the deprotonated carboxylate form becomes more prevalent [19]. Temperature effects on solubility and stability show that increased temperature generally enhances solubility but may also accelerate decomposition processes [19].
The compound's stability in the presence of oxidizing agents, light, and moisture requires careful consideration for storage and handling [18]. Research on carboxylic acid stability indicates that these compounds can undergo various degradation pathways depending on environmental conditions, including photodegradation and thermal decomposition [18] [20].
Atmospheric conditions and organic matter content can influence the decomposition kinetics of carboxylic acids [20]. Studies demonstrate that temperature significantly affects decomposition rates, with rate constants increasing substantially as temperature rises from 20 to 40 degrees Celsius [20]. The activation energy for decomposition processes provides insight into the thermal stability characteristics under various environmental scenarios [20].
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₇H₁₄O₂ | NIST WebBook [2] |
Molecular Weight (g/mol) | 130.1849 | NIST WebBook [2] |
Density (g/cm³) | 0.933 | ChemSrc [5] |
Boiling Point (°C) | 210.9 at 760 mmHg | ChemSrc [5] |
Flash Point (°C) | 94.5 | ChemSrc [5] |
pKa (estimated) | 4.8 | Based on pentanoic acid [13] |
LogP (octanol/water) | 1.753 | Crippen Method [11] |
Critical Temperature (K) | 681.69 | Joback Method [11] |
Property | Value | Source/Reference |
---|---|---|
Enthalpy of Formation (gas) kJ/mol | -463.18 | Joback Method [11] |
Enthalpy of Vaporization kJ/mol | 53.83 | Joback Method [11] |
Enthalpy of Fusion kJ/mol | 12.53 | Joback Method [11] |
Gibbs Free Energy of Formation kJ/mol | -262.56 | Joback Method [11] |
Heat Capacity (gas, 298K) J/mol·K | 266.07 | Joback Method [11] |
Critical Pressure (kPa) | 3384.14 | Joback Method [11] |
The stereochemistry of 3,4-dimethylpentanoic acid is fundamentally defined by the presence of a single chiral center at the C-3 position. This asymmetric carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, a carboxyl-containing chain, and an isopropyl group, creating the necessary conditions for enantiomerism [2] [3].
The compound exists as two enantiomeric forms that are non-superimposable mirror images of each other. These enantiomers exhibit identical physical and chemical properties in achiral environments but differ in their interaction with plane-polarized light and their behavior in chiral environments [2].
The (R)-enantiomer of 3,4-dimethylpentanoic acid is characterized by a clockwise arrangement of substituents around the chiral center at C-3 when viewed according to the Cahn-Ingold-Prelog priority rules. In this configuration, the carboxyl group (-COOH) typically receives the highest priority, followed by the isopropyl group at C-4, then the methyl group at C-3, and finally the hydrogen atom [2].
The (R)-configuration has been explicitly synthesized via fluorous-phase asymmetric synthesis methods, demonstrating the feasibility of stereoselective preparation of this enantiomer . The absolute configuration can be determined through various analytical techniques including X-ray crystallography with anomalous scattering experiments, particularly when heavy atoms are present in derivative compounds [4].
Spectroscopic characterization of the (R)-enantiomer reveals distinct NMR patterns, with key peaks at δ 0.78–0.83 ppm for the methyl groups and δ 173.9 ppm for the carbonyl carbon. The branching patterns are confirmed through coupling constants, with characteristic signals such as δ 2.20 ppm (dd, J = 12.4, 3.6 Hz) providing structural confirmation .
The (S)-enantiomer represents the counterclockwise arrangement of substituents around the C-3 chiral center. This configuration is the mirror image of the (R)-form and exhibits equal magnitude but opposite sign optical rotation. The (S)-form maintains identical physical properties to its (R)-counterpart, including molecular weight, boiling point, and solubility characteristics, differing only in its optical activity and potential biological interactions [2] [3].
The synthesis of enantiopure (S)-3,4-dimethylpentanoic acid requires stereoselective methodologies such as asymmetric catalysis or resolution of racemic mixtures. Enzymatic resolution methods have shown particular promise for obtaining high enantiomeric purity, with acyl-CoA synthetase enzymes demonstrating selectivity for specific enantiomers during metabolic processes .
Due to the presence of only one chiral center in 3,4-dimethylpentanoic acid, the compound does not exhibit diastereomeric relationships with itself. Diastereomers would only arise if additional chiral centers were introduced through chemical modification or if the compound were part of a larger molecular framework containing multiple asymmetric centers [2] [3].
However, when 3,4-dimethylpentanoic acid is incorporated into more complex molecular structures or when derivatives are formed, diastereomeric relationships become significant. For example, in the synthesis of 3,4-dimethylpentanoyl tyramide, a pheromone analog, the stereochemistry of the acid moiety contributes to the overall stereochemical complexity of the final product .
The analysis of diastereomeric relationships becomes particularly important in the context of synthetic intermediates and biological conjugates. When 3,4-dimethylpentanoic acid is coupled with other chiral molecules, the resulting diastereomers can be separated using conventional chromatographic techniques, unlike enantiomers which require chiral separation methods [5] [6].
Racemic 3,4-dimethylpentanoic acid represents an equimolar mixture of both (R)- and (S)-enantiomers. The racemic form is typically produced through achiral synthetic routes, such as the three-step synthesis involving Horner-Wadsworth-Emmons condensation, hydrogenation, and saponification .
The resolution of racemic 3,4-dimethylpentanoic acid can be achieved through several established methodologies:
Crystallization with Chiral Auxiliaries: This method exploits the differential solubility of diastereomeric salts formed between the racemic acid and optically active bases. The process involves forming salts with chiral amines, followed by fractional crystallization to separate the diastereomeric salts, and subsequent acid treatment to regenerate the resolved enantiomers [7].
Enzymatic Resolution: Stereoselective enzymatic hydrolysis provides an efficient route for enantiomeric separation. Lipases and esterases demonstrate preferential hydrolysis of one enantiomer from racemic ester derivatives, allowing for the isolation of both enantiomers through complementary enzymatic processes .
Chromatographic Separation: High-performance liquid chromatography using chiral stationary phases enables direct separation of enantiomers. Chiral columns based on polysaccharide derivatives or protein-based phases have proven effective for analytical and preparative separations of carboxylic acid enantiomers .
Kinetic Resolution: This approach involves the selective reaction of one enantiomer in the presence of a chiral catalyst or reagent, leaving the unreacted enantiomer with enhanced optical purity. While theoretically limited to 50% yield for each enantiomer, this method can provide high enantiomeric excess [7].
The conformational behavior of 3,4-dimethylpentanoic acid is characterized by multiple rotational degrees of freedom around the carbon-carbon single bonds. The compound exists as a rapidly interconverting mixture of conformers in solution, with the relative populations determined by the energy differences between conformational states [8] [9].
C1-C2 Bond Rotation: The rotation around the C1-C2 bond exhibits a low energy barrier of approximately 3 kcal/mol, allowing for rapid interconversion between staggered conformations. The preferred conformations minimize steric interactions between the carboxyl group and the carbon chain [9].
C2-C3 Bond Rotation: This rotation is more restricted due to the presence of the chiral center at C-3 and the branching pattern. The energy barrier increases to approximately 4-5 kcal/mol, with conformational preferences influenced by gauche interactions between substituents [8] [9].
C3-C4 Bond Rotation: The most restricted rotation occurs around the C3-C4 bond, where the energy barrier reaches 6-8 kcal/mol. This restriction arises from the steric hindrance between the methyl group at C-3 and the isopropyl group at C-4. The anti-periplanar conformation is generally preferred when sterically feasible [8] [9].
C4-C5 Bond Rotation: The terminal portion of the molecule exhibits relatively free rotation with a low energy barrier of approximately 3 kcal/mol. The methyl groups of the isopropyl moiety can adopt various staggered arrangements without significant energetic penalty [9].
NMR spectroscopy provides valuable insight into these conformational equilibria through analysis of coupling constants, chemical shift differences, and nuclear Overhauser effect patterns. Temperature-dependent NMR studies reveal the dynamic nature of these conformational interconversions and can provide activation barriers for restricted rotations [8] [9].
Corrosive;Irritant